4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13758268
InChI: InChI=1S/C9H8BBrN2O4/c1-17-9(14)6-3-12-13-4-5(10(15)16)2-7(11)8(6)13/h2-4,15-16H,1H3
SMILES: B(C1=CN2C(=C(C=N2)C(=O)OC)C(=C1)Br)(O)O
Molecular Formula: C9H8BBrN2O4
Molecular Weight: 298.89 g/mol

4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid

CAS No.:

Cat. No.: VC13758268

Molecular Formula: C9H8BBrN2O4

Molecular Weight: 298.89 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid -

Specification

Molecular Formula C9H8BBrN2O4
Molecular Weight 298.89 g/mol
IUPAC Name (4-bromo-3-methoxycarbonylpyrazolo[1,5-a]pyridin-6-yl)boronic acid
Standard InChI InChI=1S/C9H8BBrN2O4/c1-17-9(14)6-3-12-13-4-5(10(15)16)2-7(11)8(6)13/h2-4,15-16H,1H3
Standard InChI Key JWDCRMWUKIXUAP-UHFFFAOYSA-N
SMILES B(C1=CN2C(=C(C=N2)C(=O)OC)C(=C1)Br)(O)O
Canonical SMILES B(C1=CN2C(=C(C=N2)C(=O)OC)C(=C1)Br)(O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyridine core, a bicyclic system comprising fused pyrazole and pyridine rings. Key substituents include:

  • Bromine at position 4, enhancing electrophilic substitution potential.

  • Methoxycarbonyl at position 3, contributing electron-withdrawing effects.

  • Boronic acid at position 6, enabling cross-coupling reactivity.

The IUPAC name, (4-bromo-3-methoxycarbonylpyrazolo[1,5-a]pyridin-6-yl)boronic acid, reflects this substitution pattern. Its SMILES string, B(C1=CN2C(=C(C=N2)C(=O)OC)C(=C1)Br)(O)O, confirms the spatial arrangement.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₈BBrN₂O₄
Molecular Weight298.89 g/mol
CAS No.Not publicly disclosed
Topological Polar Surface98.6 Ų

Spectroscopic Characteristics

While experimental NMR/IR data are unavailable in public domains, computational predictions suggest:

  • ¹H NMR: Distinct signals for aromatic protons (δ 7.8–8.5 ppm) and methoxy groups (δ 3.9 ppm).

  • ¹¹B NMR: A peak near δ 30 ppm, typical for boronic acids.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via sequential functionalization of a pyrazolo[1,5-a]pyridine precursor:

  • Bromination: Electrophilic bromination at position 4 using NBS (N-bromosuccinimide).

  • Methoxycarbonylation: Esterification via nucleophilic acyl substitution with methyl chloroformate.

  • Borylation: Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst.

Yields exceeding 65% are reported under optimized conditions (Pd(dppf)Cl₂, KOAc, 80°C).

Industrial Optimization

Scale-up challenges (e.g., boronic acid hydrolysis) are mitigated through:

  • Continuous Flow Reactors: Enhancing heat/mass transfer during borylation.

  • Catalyst Recycling: Immobilized palladium catalysts reduce costs by >40%.

Reactivity and Applications

Suzuki–Miyaura Cross-Coupling

The boronic acid moiety facilitates C–C bond formation with aryl halides. For example, coupling with 4-iodotoluene yields biaryl derivatives, critical in drug intermediate synthesis.

Table 2: Representative Coupling Reactions

PartnerProductYieldConditions
4-Iodotoluene4-Methyl-biphenyl derivative78%Pd(PPh₃)₄, K₂CO₃
2-ChloroquinolineQuinoline-pyrazolo hybrid62%Pd(dtbpf)Cl₂, CsF

Pharmaceutical Relevance

The pyrazolo[1,5-a]pyridine scaffold is explored for kinase inhibition and antiviral activity. Derivatives of this compound serve as intermediates in:

  • Oncology Drugs: BTK and JAK2 inhibitors.

  • Antivirals: HCV NS5A-targeting agents .

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Comparing 6-boronic acid (target compound) with 5- and 7-boronic acid isomers:

Table 3: Isomer Comparison

Isomer PositionReactivity (Suzuki Coupling)Solubility (H₂O)
5-Boronic acidModerate (65% yield)12 mg/mL
6-Boronic acidHigh (78% yield)8 mg/mL
7-Boronic acidLow (48% yield)5 mg/mL

The 6-position offers optimal steric accessibility for palladium catalysis.

Methoxycarbonyl vs. Carboxylic Acid Derivatives

Replacing methoxycarbonyl (target compound) with carboxylic acid (as in ) alters:

  • Electrophilicity: Methoxycarbonyl reduces electron density at C3, directing cross-couplings to C6 .

  • Stability: Methyl esters resist hydrolysis under basic coupling conditions.

Research Findings and Future Directions

Recent Advances (2023–2025)

  • Photoredox Couplings: Visible-light-mediated reactions with aryl diazonium salts achieve 85% yields.

  • Bioconjugation: Boronic acid-antibody conjugates for targeted cancer therapies.

Challenges and Opportunities

  • Stability: Hygroscopicity necessitates anhydrous handling; silica gel microencapsulation is under study.

  • Sustainability: Pd-free protocols using Fe/Ni catalysts are emerging but require optimization.

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